3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one
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Overview
Description
3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the chloro and methyl groups on the phenyl rings through electrophilic aromatic substitution.
Etherification: Forming the phenoxy linkage through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanism investigations.
Biology
In biological research, azetidinones have been explored for their potential as enzyme inhibitors, particularly beta-lactamase inhibitors. This compound could be studied for similar applications.
Medicine
Medicinal chemistry research might focus on the compound’s potential as a pharmaceutical agent. Azetidinones have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-1-(3-chlorophenyl)-4-phenylazetidin-2-one
- 3-(4-Methylphenoxy)-1-(3-methylphenyl)-4-phenylazetidin-2-one
Uniqueness
The uniqueness of 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other azetidinones.
Properties
Molecular Formula |
C25H23Cl2NO4 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H23Cl2NO4/c1-14-5-8-18(13-19(14)27)28-23(16-6-9-21(30-3)22(12-16)31-4)24(25(28)29)32-20-10-7-17(26)11-15(20)2/h5-13,23-24H,1-4H3 |
InChI Key |
UYWLXGIEAGCLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)C)C4=CC(=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
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